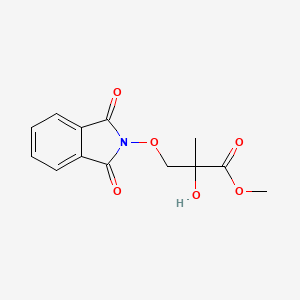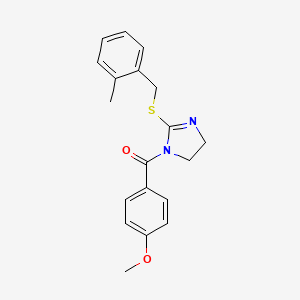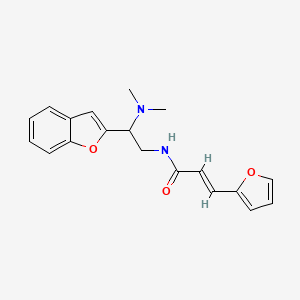
Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate: is a chemical compound characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and an isoindolinone moiety
作用機序
Target of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known for their potential as therapeutic agents .
生化学分析
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their potential use in diverse fields . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Cellular Effects
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using K562 and Raji cell lines
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can be synthesized through various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate typically involves the reaction of 1,3-dioxoisoindoline with appropriate reagents under controlled conditions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced reactors and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.
類似化合物との比較
Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: A closely related compound with a similar structure but lacking the hydroxyl group.
Methyl 3-(1,3-dioxoisoindolin-2-yl)butanoate: Another analog with a longer carbon chain.
Uniqueness: Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2-hydroxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-13(18,12(17)19-2)7-20-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWZOZDZYAQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON1C(=O)C2=CC=CC=C2C1=O)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2621236.png)
![N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2621238.png)
![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
![3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B2621242.png)
![ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2621247.png)
![6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621248.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2621250.png)
![ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2621251.png)
![3-[(Biphenyl-4-yloxy)methyl]piperidine](/img/structure/B2621252.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2621253.png)

![3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2621255.png)
![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)

